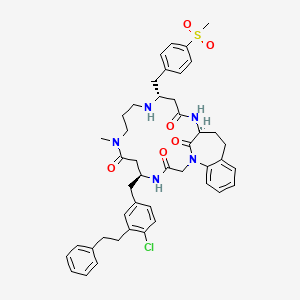
Mcl1-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mcl1-IN-5 is a small molecule inhibitor specifically designed to target the myeloid cell leukemia 1 (MCL-1) protein. MCL-1 is an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, which plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mcl1-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their coupling and functionalization. The synthetic route often starts with the preparation of an indole derivative, which is then subjected to various chemical transformations such as halogenation, nucleophilic substitution, and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Mcl1-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Mcl1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Mcl1-IN-5 is compared with other MCL-1 inhibitors such as A-1210477, AZD5991, and BRD-810:
Uniqueness of this compound: this compound stands out due to its unique chemical structure and high selectivity for MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer and for developing new therapeutic strategies .
Comparación Con Compuestos Similares
- A-1210477
- AZD5991
- BRD-810
- Maritoclax
- UMI-77
Propiedades
Fórmula molecular |
C45H52ClN5O6S |
|---|---|
Peso molecular |
826.4 g/mol |
Nombre IUPAC |
(1S,5R,13S)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone |
InChI |
InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40+/m1/s1 |
Clave InChI |
QEHQHBCVCNHRGD-KHPQHOBGSA-N |
SMILES isomérico |
CN1CCCN[C@@H](CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
SMILES canónico |
CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















